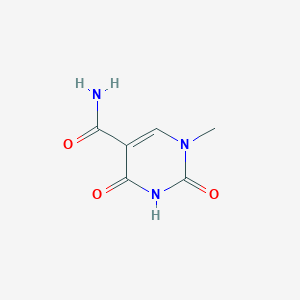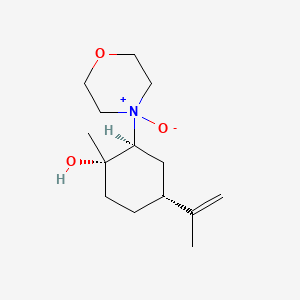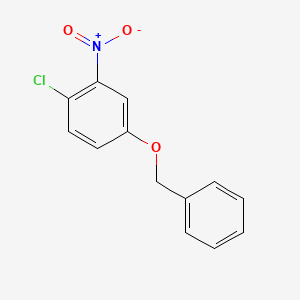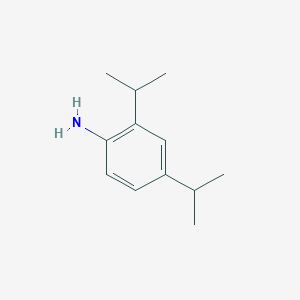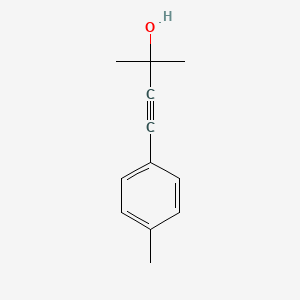
3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)-
Descripción general
Descripción
“3-Butyn-2-ol, 2-methyl-” is an organic compound with the formula HC2C(OH)Me2 (Me = CH3). It is a colorless liquid and is classified as an alkynyl alcohol . It has a molecular weight of 84.1164 .
Molecular Structure Analysis
The molecular structure of “3-Butyn-2-ol, 2-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Butyn-2-ol, 2-methyl-” include a boiling point of 377 K and a fusion point between 275.15 K and 276.16 K . The enthalpy of vaporization varies with temperature, ranging from 49.5 kJ/mol at 309 K to 41.0 kJ/mol at 353 K .Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . .
Result of Action
The molecular and cellular effects of “2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol” are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors include pH, temperature, presence of other molecules, and cellular context.
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound’s interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds . Additionally, 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol can act as a substrate for certain oxidoreductases, facilitating redox reactions that are crucial for cellular metabolism.
Cellular Effects
The effects of 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . The compound can also affect gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses. Furthermore, 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with cytochrome P450 involves the formation of a complex that can either enhance or inhibit the enzyme’s activity, depending on the specific isoform involved . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to downstream effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol have been observed to change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical impact.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without inducing adverse effects. These findings underscore the importance of dosage optimization in the application of this compound.
Metabolic Pathways
2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 and glutathione S-transferases, which are responsible for the detoxification of foreign compounds . The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting their function. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol is transported and distributed through various mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This distribution pattern can affect its overall bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol plays a critical role in its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to these compartments, thereby modulating its biochemical effects. Understanding the subcellular localization of 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol is essential for elucidating its mechanism of action.
Propiedades
IUPAC Name |
2-methyl-4-(4-methylphenyl)but-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10-4-6-11(7-5-10)8-9-12(2,3)13/h4-7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEOZUVLHXNJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464679 | |
| Record name | 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79756-91-5 | |
| Record name | 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



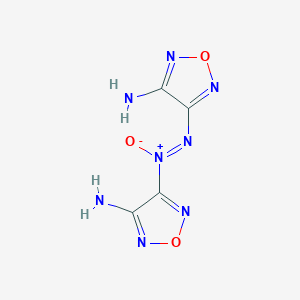

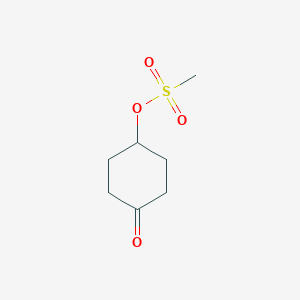
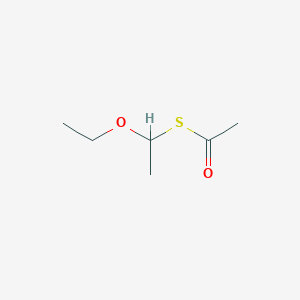
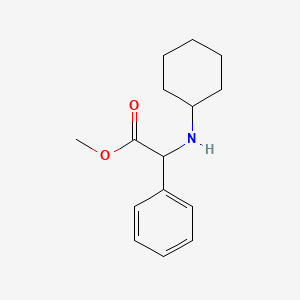
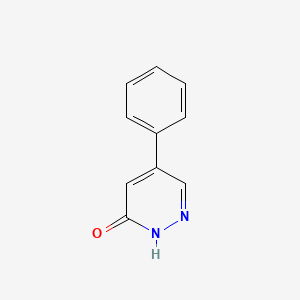
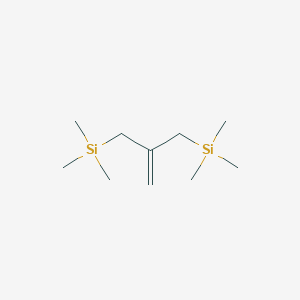
![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)
